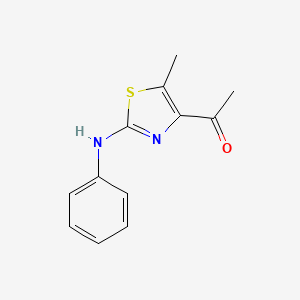
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- is an organophosphorus compound characterized by the presence of fluorine atoms on the phenyl rings attached to the phosphorus atom. This compound is known for its unique chemical properties and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- can be synthesized through the reaction of phosphine iodide with 3-fluorobromobenzene and 4-fluorobromobenzene. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Phosphine iodide+2C6H4FBr→Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)-+HI
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- can undergo oxidation reactions to form phosphine oxides.
Substitution: This compound can participate in substitution reactions, where the fluorine atoms on the phenyl rings can be replaced by other substituents.
Coupling Reactions: It is commonly used as a ligand in various coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Coupling Reactions: Palladium catalysts are often employed in these reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coupling Reactions: Coupled organic products with extended conjugation.
Scientific Research Applications
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating organic transformations. The molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in catalytic processes.
Comparison with Similar Compounds
- Tris(4-fluorophenyl)phosphine
- Bis(4-fluorophenyl)phenylphosphine oxide
- Bis(4-fluorophenyl)phosphine
Comparison:
- Tris(4-fluorophenyl)phosphine: This compound has three fluorophenyl groups attached to the phosphorus atom, making it more sterically hindered compared to Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)-.
- Bis(4-fluorophenyl)phenylphosphine oxide: This compound contains an additional oxygen atom, which significantly alters its reactivity and applications.
- Bis(4-fluorophenyl)phosphine: Similar in structure but lacks the third fluorophenyl group, making it less bulky and potentially less selective in certain reactions.
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- stands out due to its unique combination of fluorophenyl groups, which impart distinct electronic and steric properties, making it a valuable compound in various chemical applications.
Properties
CAS No. |
35035-63-3 |
|---|---|
Molecular Formula |
C18H12F3P |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
bis(3-fluorophenyl)-(4-fluorophenyl)phosphane |
InChI |
InChI=1S/C18H12F3P/c19-13-7-9-16(10-8-13)22(17-5-1-3-14(20)11-17)18-6-2-4-15(21)12-18/h1-12H |
InChI Key |
YGNBWHLFBIXUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=C(C=C2)F)C3=CC=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11995222.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995224.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995246.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995252.png)
![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B11995260.png)


![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11995290.png)

